molecular formula C24H23ClN2O4 B2871140 1-(3-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-41-7

1-(3-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2871140
CAS No.: 634574-41-7
M. Wt: 438.91
InChI Key: IJINOUZSTVAPAZ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a chromeno-pyrrole-dione core substituted with a 3-chlorophenyl group at position 1, a methyl group at position 7, and a 2-morpholinoethyl chain at position 2. This compound is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, as demonstrated in recent library-synthesis protocols .

Properties

IUPAC Name

1-(3-chlorophenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O4/c1-15-5-6-19-18(13-15)22(28)20-21(16-3-2-4-17(25)14-16)27(24(29)23(20)31-19)8-7-26-9-11-30-12-10-26/h2-6,13-14,21H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJINOUZSTVAPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of interest due to its potential biological activities. This article compiles various studies that examine its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C18H20ClN2O3
  • Molecular Weight : 358.81 g/mol
  • IUPAC Name : 1-(3-chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Anticancer Activity

Research has indicated that derivatives of chromeno[2,3-c]pyrrole compounds exhibit significant anticancer properties. For instance, a study evaluated the antiproliferative effects of several derivatives on human cancer cell lines, revealing that compounds structurally similar to 1-(3-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione showed enhanced activity against breast cancer (MCF-7) and liver cancer (HepG-2) cells. The IC50 values for these derivatives ranged from 10 to 30 µM compared to the standard doxorubicin which had an IC50 of approximately 50 µM .

The mechanism through which these compounds exert their anticancer effects often involves:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
  • Modulation of Signaling Pathways : Many studies suggest that these compounds can inhibit key signaling pathways involved in cancer progression such as the Src kinase pathway .

In Vitro Studies

In vitro studies have shown that the compound exhibits:

  • Antioxidant Activity : A study reported that related chromeno-pyrrole derivatives demonstrated antioxidant properties, which can contribute to their anticancer efficacy by reducing oxidative stress in cells .
  • α-Glucosidase Inhibition : Some derivatives have been tested for their ability to inhibit α-glucosidase, an enzyme linked to carbohydrate metabolism. The most potent derivative showed an IC50 value of 48.65 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that:

  • The presence of electron-withdrawing groups (like chlorine) enhances biological activity.
  • Substituents on the phenyl ring significantly affect the potency and selectivity of these compounds against various biological targets .

Case Study 1: Antiproliferative Effects on MCF-7 Cells

A compound structurally related to 1-(3-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione was tested against MCF-7 breast cancer cells. The study found that treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation.

Case Study 2: HepG-2 Liver Cancer Cells

In another study focusing on HepG-2 cells, derivatives were shown to inhibit cell growth significantly. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p53 expression levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family allows for systematic comparisons. Key analogues are discussed below, focusing on substituent variations and their implications.

Substituent Variations on the Aryl Group

  • 1-(4-Fluorophenyl)-7-chloro-2-(2-morpholinoethyl) Analogue (): This compound replaces the 3-chlorophenyl group with a 4-fluorophenyl moiety and introduces a chlorine atom at position 7 instead of methyl. The molecular weight (457.87 g/mol) is higher due to chlorine’s atomic mass .
  • 1-(3,4,5-Trimethoxyphenyl)-5,7-dimethyl-2-(2-hydroxyethyl) Derivative (): The trimethoxyphenyl group increases steric bulk and introduces methoxy electron-donating groups, which could improve solubility. This compound has a lower molecular weight (439.46 g/mol) and a melting point of 195–197°C .

Variations in the Ethyl Side Chain at Position 2

  • 2-[2-(Dimethylamino)ethyl] Analogues (): Compounds with dimethylaminoethyl substituents, as synthesized by Vydzhak and Panchishin, feature a tertiary amine instead of morpholine.
  • 2-(2-Hydroxyethyl) Derivatives (): The hydroxyethyl group introduces a primary alcohol, enabling hydrogen-bonding but lacking the cyclic ether and amine functionalities of morpholinoethyl. This may result in lower metabolic stability .

Core Modifications: Halogen vs. Alkyl Substituents

  • 7-Chloro vs. Methyl groups, as in the target compound, offer steric hindrance without significant electronic effects .

Structural and Physicochemical Data Comparison

Table 1 summarizes key properties of selected analogues:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 1-(3-ClPh), 7-Me, 2-(morpholinoethyl) C24H23ClN2O4 438.91 Not reported Not reported
7-Cl-1-(4-FPh)-2-(morpholinoethyl) 1-(4-FPh), 7-Cl, 2-(morpholinoethyl) C23H19ClFN2O4 457.87 Not reported Not reported
1-(3,4,5-Trimethoxyphenyl)-5,7-diMe-2-(2-hydroxyethyl) 1-(3,4,5-OMePh), 5,7-diMe, 2-(HOEt) C24H25NO7 439.46 195–197 52

Key Observations:

  • Morpholinoethyl vs.
  • Aryl Substituents : Electron-withdrawing groups (Cl, F) may enhance stability but reduce solubility compared to electron-donating groups (OMe) .

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